![molecular formula C13H11N5O B2894910 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2894910.png)
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a useful research compound. Its molecular formula is C13H11N5O and its molecular weight is 253.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme mammalian dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and DNA replication, making it a key target for antimicrobial and anticancer drugs .
Mode of Action
The compound interacts with DHFR, inhibiting its activity . This interaction disrupts the enzyme’s normal function, leading to a decrease in the production of tetrahydrofolate, a critical component in the synthesis of nucleotides .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides. The disruption of this pathway leads to a decrease in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The inhibition of DHFR by this compound results in a decrease in DNA replication and cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Actividad Biológica
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS Number: 305851-85-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C13H11N5O. Its structure features a fused triazine and benzimidazole ring system with a furyl substituent that may influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range (approximately 10-20 µM) against these cell lines, suggesting potent anticancer activity.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MICs) : MIC values ranged from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated as an inhibitor of specific enzymes:
- Acetylcholinesterase (AChE) : Exhibited strong inhibition with an IC50 value around 80 nM.
- Butyrylcholinesterase (BuChE) : Moderate inhibition was noted with IC50 values ranging from 0.5 to 2 µM.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furyl group or the triazine moiety can significantly alter potency and selectivity:
- Furyl Substituents : Variations in the position and type of substituents on the furyl ring have been shown to enhance or diminish anticancer activity.
- Triazine Modifications : Altering nitrogen positions in the triazine ring can affect enzyme binding affinity.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer | Significant cytotoxicity in MCF-7 cells with IC50 = 15 µM |
Study B | Antimicrobial | Effective against E. coli with MIC = 32 µg/mL |
Study C | Enzyme Inhibition | Strong AChE inhibition with IC50 = 80 nM |
Aplicaciones Científicas De Investigación
Inhibition of NAPE-PLD
One of the primary applications of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are important lipid mediators involved in various physiological processes, including pain modulation and neuroprotection.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the morpholine and phenethyl groups can enhance inhibitory potency. For instance, substituting different groups at specific positions on the pyrimidine ring has yielded compounds with improved lipophilicity and potency, making them suitable candidates for further development as pharmacological tools .
Neuroprotective Potential
Given its ability to modulate lipid signaling pathways, N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is being investigated for neuroprotective applications, particularly in conditions such as ischemic stroke.
Stroke Models
In preclinical studies, activation of neurolysin (Nln), an enzyme that degrades neurotoxic peptides, has been linked to improved outcomes following stroke. Compounds similar to N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide have been explored for their ability to enhance Nln activity, thereby providing a protective effect against ischemic damage . The development of peptidomimetic activators based on this compound could lead to novel treatments for acute neurodegenerative disorders.
Pharmacological Profiling
The pharmacological profiling of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide indicates favorable drug-like properties, including good bioavailability and stability in biological systems. These characteristics are essential for any candidate drug intended for clinical use.
Bioavailability Studies
Studies have demonstrated that compounds derived from this class exhibit significant brain penetration and stability, which are critical factors in their potential therapeutic application . The ability to effectively cross the blood-brain barrier enhances their utility in treating central nervous system disorders.
Case Studies and Experimental Findings
Several case studies highlight the efficacy of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide in experimental settings:
Propiedades
IUPAC Name |
4-(furan-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHEKCVJYJHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.